![molecular formula C14H25NO B1267252 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine CAS No. 887405-40-5](/img/structure/B1267252.png)
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine
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Overview
Description
Preparation Methods
The synthesis of 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine involves several steps. One common method includes the reaction of 3,5-dimethyladamantane with ethylene oxide in the presence of a base to form the intermediate 2-[(3,5-dimethyl-1-adamantyl)oxy]ethanol. This intermediate is then reacted with ammonia or an amine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral and Neuroprotective Properties
The compound has been investigated for its potential as a therapeutic agent against viral infections. Preliminary studies suggest that derivatives of adamantane compounds can interact with viral proteins, potentially inhibiting their function. Additionally, there is interest in its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
2. Drug Design and Development
The adamantane framework of 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine allows for modifications that can enhance pharmacokinetics and bioavailability. Its ether linkage and amino group may confer unique biological activities compared to other adamantane derivatives, making it a valuable scaffold in drug development.
3. Interaction Studies
Research into the interactions of this compound with various biological receptors and enzymes is ongoing. These studies aim to elucidate its mechanisms of action and potential therapeutic targets.
Chemical Synthesis and Reactions
Synthesis Methods
The synthesis of this compound can be achieved through several chemical pathways:
- Nucleophilic Substitution: A common method involves reacting 3,5-dimethyl-1-adamantanol with bromoethane to form the desired compound.
- Functional Group Modifications: Various functional groups can be introduced to explore different biological properties.
Material Science Applications
1. Polymerization Reactions
Adamantane derivatives, including this compound, are utilized in polymerization processes due to their unique structural characteristics. These compounds can serve as monomers or crosslinking agents in the synthesis of advanced materials.
2. Quantum-Chemical Calculations
The compound's structure makes it suitable for quantum-chemical calculations that help predict its reactivity and interaction with other molecules. This aspect is crucial for designing new compounds with tailored properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine involves its interaction with molecular targets such as receptors and enzymes. It is known to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which helps in blocking the excessive activity of glutamate, a neurotransmitter involved in learning and memory. This mechanism is particularly relevant in its potential therapeutic use for neurological disorders.
Comparison with Similar Compounds
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine can be compared with other similar compounds such as:
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Amantadine: A compound with a similar adamantane structure, used as an antiviral and in the treatment of Parkinson’s disease.
Biological Activity
Introduction
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine, an adamantane derivative, has garnered attention in medicinal chemistry for its unique structural properties and potential biological activities. The adamantane scaffold is known for its rigidity and ability to influence molecular interactions, making it a valuable component in drug design. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of this compound is C14H25NO, with a molar mass of 223.35 g/mol. It appears as a colorless to pale yellow liquid with a density of approximately 1.03 g/cm³ at 20 ºC and a boiling point of about 299.8 ºC. Its adamantane structure contributes to its stability and unique interactions in biological systems.
Structure-Activity Relationship (SAR)
The structure of this compound includes:
- An adamantane core
- An ethylamine group
- Methyl substitutions at positions 3 and 5
These features are critical in determining its biological activity, particularly in terms of binding affinity to various biological targets.
Antibacterial Effects
Preliminary findings suggest that compounds related to this adamantane derivative may possess antibacterial properties by disrupting bacterial membranes or inhibiting essential bacterial functions. This aligns with the known activities of other adamantane derivatives that have been studied for their antibacterial effects.
Neuroprotective Effects
A study involving a library of adamantyl phthalimidines demonstrated neuroprotective properties in LPS-challenged cells. These compounds were shown to reduce levels of inflammatory markers such as TNF-α and nitrite. While specific data on this compound is not available, the neuroprotective effects observed in related compounds may suggest similar potential for this compound .
Table: Summary of Biological Activities
Pharmacological Evaluation
In vitro studies have shown that adamantane derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that adamantyl hydrazone complexes demonstrated antitumor activity against multiple cancer cell lines, indicating the therapeutic potential of structurally similar compounds .
Properties
IUPAC Name |
2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)16-4-3-15/h11H,3-10,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXMVAGRSICDSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)OCCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307619 |
Source
|
Record name | 2-[(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)oxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-40-5 |
Source
|
Record name | 2-[(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)oxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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